molecular formula C14H10BrNO2 B14209251 5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-72-3

5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B14209251
CAS-Nummer: 918331-72-3
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: CNQGGRRNOXTQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyphenyl group at the 2nd position of the isoindolinone core. Isoindolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the bromination of 2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one using bromine or a brominating agent in the presence of a solvent like dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated isoindolinone.

    Substitution: Substituted isoindolinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    5-Chloro-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(4-Hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom.

Uniqueness

The presence of the bromine atom at the 5th position and the hydroxyphenyl group at the 2nd position makes 5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

918331-72-3

Molekularformel

C14H10BrNO2

Molekulargewicht

304.14 g/mol

IUPAC-Name

5-bromo-2-(4-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-1-6-13-9(7-10)8-16(14(13)18)11-2-4-12(17)5-3-11/h1-7,17H,8H2

InChI-Schlüssel

CNQGGRRNOXTQPO-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.